N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

CAS No.: 777807-92-8

Cat. No.: VC2825400

Molecular Formula: C10H17N5

Molecular Weight: 207.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 777807-92-8 |

|---|---|

| Molecular Formula | C10H17N5 |

| Molecular Weight | 207.28 g/mol |

| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C10H17N5/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3 |

| Standard InChI Key | QSERFXPZIOTLLW-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2 |

| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2 |

Introduction

Structural Characteristics and Basic Properties

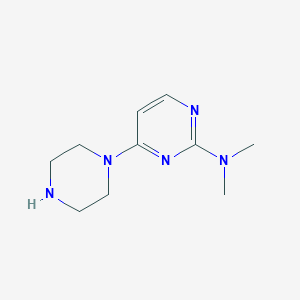

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features a dimethylamino group at position 2 of the pyrimidine ring and a piperazine moiety at position 4, creating a unique molecular structure with multiple nitrogen atoms that contribute to its biological activity .

The basic structural and physicochemical properties of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₅ |

| Molecular Weight | 207.28 g/mol |

| CAS Number | 777807-92-8 |

| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine |

| SMILES Notation | CN(C)C1=NC=CC(=N1)N2CCNCC2 |

| InChIKey | QSERFXPZIOTLLW-UHFFFAOYSA-N |

| Physical Appearance | Not specified in the available literature |

The compound contains multiple nitrogen atoms, which can act as hydrogen bond acceptors and contribute to its solubility in aqueous media, especially when in salt form. The piperazine ring creates a basic center that can be protonated, leading to improved water solubility when converted to salt forms such as hydrochloride or dihydrochloride.

Salt Forms and Their Significance

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine can exist in various salt forms, which are often used in pharmaceutical applications to enhance solubility, stability, and bioavailability. Two common salt forms identified in the research literature are the hydrochloride and dihydrochloride salts.

Hydrochloride Salt

The hydrochloride salt of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 1334148-62-7) has enhanced water solubility compared to the free base. This form is often preferred in pharmaceutical formulations for improved absorption and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈ClN₅ |

| Molecular Weight | 243.74 g/mol |

| CAS Number | 1334148-62-7 |

Dihydrochloride Salt

The dihydrochloride salt (CAS No. 83774-16-7) contains two hydrochloride molecules, resulting in even greater water solubility. This salt form is particularly useful for applications requiring high aqueous solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉Cl₂N₅ |

| Molecular Weight | 280.19 g/mol |

| CAS Number | 83774-16-7 |

| Standard InChI | InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H |

Biological Activities and Pharmacological Properties

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its salt forms demonstrate a range of biological activities that make them attractive candidates for pharmaceutical research and development. These activities stem from the compound's ability to interact with various biological targets.

Enzyme Inhibition

Research suggests that N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and related pyrimidine derivatives may exhibit enzyme inhibitory properties. Similar compounds have been investigated for their roles as inhibitors of protein kinases and other critical enzymes involved in disease pathways, particularly in cancer therapy.

Neurodegenerative Diseases

Compounds structurally similar to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine have shown potential in inhibiting acetylcholinesterase, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neurotransmitter levels makes this compound class interesting for neurological disorder treatments.

Antimicrobial Properties

Pyrimidine derivatives, including compounds similar to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, have demonstrated antiviral, antibacterial, and antifungal activities. These properties stem from their ability to interfere with nucleic acid synthesis or interact with essential enzymes in pathogenic organisms.

Structure-Activity Relationships

The biological activity of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is closely tied to its structural features. Understanding these structure-activity relationships is crucial for optimizing the compound for specific therapeutic applications.

Key Structural Features

The dimethylamino group at position 2 of the pyrimidine ring likely contributes to the compound's ability to interact with receptor binding sites through hydrogen bonding and hydrophobic interactions. The piperazine moiety at position 4 introduces a basic center that can enhance water solubility and participate in ionic interactions with biological targets .

Comparison with Related Compounds

Structural modifications to the basic scaffold of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine can significantly alter its biological activity. For example, the addition of a phenylethyl group to the piperazine ring, as seen in N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, may enhance binding to specific receptors or improve pharmacokinetic properties.

Similarly, modifications to the pyrimidine ring itself, such as the addition of trifluoromethyl groups or substitution at different positions, can tune the compound's selectivity and potency toward specific biological targets .

Research Methods and Techniques

Research on N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives employs various experimental techniques to elucidate their properties and biological activities.

Binding Affinity Studies

Techniques such as molecular docking and enzyme inhibition assays are commonly used to investigate the binding affinity of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine to various biological targets. These studies provide insights into the compound's mechanism of action and help guide structure-based drug design efforts.

Spectroscopic Characterization

Compounds in this class are typically characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the compound's structure and purity .

Computational Approaches

Computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to predict the biological activity of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and related compounds. These approaches can accelerate the drug discovery process by identifying promising lead compounds for experimental validation .

Synthetic Routes and Production Methods

The synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, with various approaches described in the literature.

Nucleophilic Substitution Reactions

One common synthetic route involves nucleophilic substitution reactions, where a halogenated pyrimidine precursor reacts with piperazine to form the desired product. For example, 2-chloropyrimidines can react with piperazine derivatives to yield products with the piperazine moiety at position 4 of the pyrimidine ring .

Industrial Production Considerations

For larger-scale production, considerations such as cost, yield, purity, and environmental impact become important. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial for efficient industrial production.

Predicted Physical Properties and Analytical Data

Advanced computational methods have been used to predict various physical properties of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, which can be valuable for formulation development and analytical method optimization.

Collision Cross Section Data

Collision cross section (CCS) values, which are useful for mass spectrometry-based identification and characterization, have been predicted for various adducts of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 208.15567 | 148.0 |

| [M+Na]+ | 230.13761 | 159.8 |

| [M+NH4]+ | 225.18221 | 155.0 |

| [M+K]+ | 246.11155 | 154.0 |

| [M-H]- | 206.14111 | 150.2 |

| [M+Na-2H]- | 228.12306 | 155.3 |

| [M]+ | 207.14784 | 150.0 |

| [M]- | 207.14894 | 150.0 |

Future Research Directions

Despite the promising biological activities of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives, several research gaps remain to be addressed.

Detailed Mechanism of Action Studies

More comprehensive studies are needed to elucidate the precise mechanisms of action of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine at the molecular level. This would involve identifying specific protein targets and understanding how the compound interacts with these targets to exert its biological effects.

Optimization of Pharmacokinetic Properties

Further research could focus on optimizing the pharmacokinetic properties of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, such as absorption, distribution, metabolism, and excretion (ADME). This would involve designing and testing derivatives with improved bioavailability and reduced clearance rates.

Expanded Clinical Applications

The diverse biological activities of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and related compounds suggest potential applications beyond those currently being explored. Future research could investigate their efficacy in treating a broader range of diseases, including psychiatric disorders, inflammatory conditions, and metabolic diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume